molecular formula C14H14N2O2S2 B2374221 2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide CAS No. 898405-90-8

2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide

Cat. No.: B2374221
CAS No.: 898405-90-8
M. Wt: 306.4
InChI Key: SOEXXJIJAZFDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide is a synthetic organic compound belonging to the family of thiophene carboxamides. It has a molecular formula of C14H14N2O2S2 and a molecular weight of 306.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with benzamido compounds. One common method includes the reaction of 4-(ethylthio)benzoic acid with thiophene-3-carboxamide under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It may be investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound has a similar thiophene core structure and is used in similar applications.

    Benzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one: Another thiophene derivative with potential medicinal applications.

Uniqueness

2-(4-(Ethylthio)benzamido)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-ethylsulfanylbenzoyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-2-19-10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-20-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEXXJIJAZFDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.